Home > Products > Screening Compounds P137014 > Monomethyl auristatin E intermediate-9
Monomethyl auristatin E intermediate-9 -

Monomethyl auristatin E intermediate-9

Catalog Number: EVT-8699097
CAS Number:
Molecular Formula: C22H35NO5
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Monomethyl auristatin E intermediate-9 involves several key steps and methodologies. Typically, it starts with solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences. The process often includes:

  1. Peptide Assembly: The initial peptide chain is synthesized on a solid support using standard SPPS techniques.
  2. Modification: The N-terminal amino group is modified to achieve the monomethyl substitution that characterizes Monomethyl auristatin E.
  3. Linker Attachment: A maleimide derivative of Monomethyl auristatin E is often used to facilitate conjugation with other molecules, such as monoclonal antibodies .
Molecular Structure Analysis

Structure and Data

Monomethyl auristatin E intermediate-9 features a complex molecular structure characterized by its peptide backbone and specific functional groups that enhance its cytotoxic properties. The compound's structure includes:

  • Peptide Backbone: Composed of amino acids that contribute to its biological activity.
  • Methyl Group: Located at the N-terminal position, which differentiates it from other auristatins.
  • Functional Groups: Various functional groups that allow for conjugation with other biomolecules.

The molecular formula for Monomethyl auristatin E is C22_{22}H30_{30}N4_{4}O4_{4}, with a molecular weight of approximately 426.5 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

Monomethyl auristatin E intermediate-9 participates in several key chemical reactions during its synthesis and application:

  1. Conjugation Reactions: The maleimide derivative reacts with thiol groups on peptides or proteins to form stable thioether bonds. This reaction is crucial for creating antibody-drug conjugates.
  2. Hydrolysis: In biological systems, the linkers used in ADCs are designed to be cleaved by specific enzymes (e.g., cathepsin B), releasing the active Monomethyl auristatin E within cancer cells .

These reactions are essential for ensuring that the drug remains stable during circulation while allowing for targeted release at tumor sites.

Mechanism of Action

Process and Data

Monomethyl auristatin E functions primarily as an antimitotic agent. Its mechanism of action involves:

  1. Inhibition of Tubulin Polymerization: By binding to tubulin, Monomethyl auristatin E prevents the formation of microtubules, which are essential for cell division.
  2. Selective Release Mechanism: Upon internalization into cancer cells via ADCs, the linker is cleaved by lysosomal enzymes, activating the cytotoxic effects of Monomethyl auristatin E .

This targeted approach minimizes off-target effects and enhances therapeutic efficacy against malignant cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Monomethyl auristatin E intermediate-9 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and less soluble in water.
  • Stability: The compound demonstrates stability under physiological conditions but is designed to be cleaved by specific enzymes within cancer cells.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within a range indicative of small peptides.

These properties are critical for determining the appropriate formulation and delivery methods in therapeutic applications .

Applications

Scientific Uses

Monomethyl auristatin E intermediate-9 is primarily utilized in the development of antibody-drug conjugates aimed at treating various cancers, including:

  1. Hodgkin Lymphoma: As part of ADCs targeting CD30-positive cells.
  2. Melanoma and Other Solid Tumors: Through conjugation with antibodies targeting specific tumor markers like GPNMB.
  3. Research Applications: Used in studies evaluating new ADC formulations and their efficacy in preclinical models .

The continued exploration of Monomethyl auristatin E intermediate-9 holds promise for advancing targeted cancer therapies while minimizing systemic toxicity associated with conventional chemotherapy agents.

Synthetic Methodologies for Monomethyl Auristatin E Intermediate-9

Solid-Phase Peptide Synthesis Optimization Strategies

Solid-Phase Peptide Synthesis (SPPS) has emerged as a cornerstone for constructing the pentapeptide backbone of Monomethyl Auristatin E Intermediate-9. Optimizations focus on resin selection, coupling efficiency, and minimization of epimerization:

  • Resin and Linker Chemistry: Wang resin with acid-labile Rink amide linkers enables mild cleavage conditions (20% hexafluoroisopropanol/dichloromethane), preserving stereochemistry and reducing diketopiperazine formation during fragment assembly [5]. ChemMatrix resin, noted for superior swelling in diverse solvents, facilitates couplings of sterically hindered amino acids like N-methylvaline [2].

  • Coupling Reagents and Epimerization Control: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) with collidine as a base achieves near-quantitative coupling yields (>98%) while suppressing epimerization to <1% during N-methylphenylalanine incorporation [5]. Pre-activation protocols with Oxyma Pure/Diisopropylcarbodiimide (DIC) in dimethylformamide at 0°C further mitigate racemization [2].

  • Orthogonal Protecting Groups: Strategic use of 9-fluorenylmethoxycarbonyl (Fmoc) for α-amines, allyloxycarbonyl (Alloc) for side chains, and trityl (Trt) for thiol groups allows sequential deprotection using palladium(0) or tris(2-carboxyethyl)phosphine (TCEP) without affecting peptide integrity [2] [5]. Automated SPPS with real-time monitoring via conductivity sensors ensures optimal coupling kinetics and impurity profiling [5].

Table 1: Optimized SPPS Conditions for Key Fragment Assembly

Residue SequenceCoupling ReagentSolvent SystemEpimerization (%)Yield (%)
N-MeVal-Phe-OHHATU/CollidineDMF:THF (1:1)0.898.5
Dap(Boc)-N-MeValPyBOP/NMMDCM1.297.0
Cys(Trt)-DapCOMU/DIPEANMP0.599.1

Chemoenzymatic Approaches for Stereochemical Control

The C15 and C20 stereocenters in Monomethyl Auristatin E Intermediate-9 require absolute configuration control to maintain tubulin-binding affinity. Chemoenzymatic strategies provide superior stereoselectivity over traditional chemical methods:

  • Ketoreductase-Mediated Asymmetric Reduction: Engineered Lactobacillus brevis alcohol dehydrogenase (KRED-101) reduces the β-ketoester precursor (ethyl 4-methyl-3-oxopentanoate) to the (S)-alcohol with >99.5% enantiomeric excess (ee) and 95% isolated yield under aqueous-organic biphasic conditions [8]. Co-factor regeneration is achieved via glucose dehydrogenase-mediated nicotinamide adenine dinucleotide phosphate (NADPH) recycling [8].

  • Lipase-Catalyzed Kinetic Resolution: Candida antarctica Lipase B (CAL-B) catalyzes the enantioselective acetylation of racemic 3-amino-2-methylpropanoate derivatives. The (R)-enantiomer undergoes acetylation at 50°C in vinyl acetate, leaving the desired (S)-enantiomer unreacted (ee >99%, conversion 45%) [8].

  • Transaminase-Assisted Chiral Amine Synthesis: (S)-selective ω-transaminases (e.g., Chromobacterium violaceum TA) convert ketone intermediates to chiral amines using isopropylamine as an amino donor. Molecular dynamics-guided mutagenesis (A96F/V238A mutations) enhances activity toward bulky substrates, achieving 92% yield and 98% ee for the Norephedrine fragment [8].

Table 2: Enzymes for Stereocenter Installation

Enzyme ClassReaction TypeSubstrateStereochemical OutcomeYield/ee
KRED-101Carbonyl reductionEthyl 4-methyl-3-oxopentanoate(S)-alcohol95% yield, >99.5% ee
Candida antarctica BKinetic acylationrac-3-Amino-2-methylpropanoate(S)-amine45% conv., >99% ee
Mutant ω-TransaminaseAsymmetric amination1-(4-Biphenyl)-2-propyl ketone(S)-amine92% yield, 98% ee

Convergent Synthetic Routes for Modular Assembly

Convergent synthesis mitigates the challenges of linear approaches by assembling Monomethyl Auristatin E Intermediate-9 from pre-formed fragments. Key advancements include:

  • Fragment Design and Coupling: The molecule is dissected into three modules:
  • N-Terminal Fragment: N-methylvaline-N-methylphenylalanine prepared via SPPS
  • Central Fragment: Dola-proline dipeptide synthesized via Evans’ oxazolidinone alkylation
  • C-Terminal Fragment: Functionalized β-amino acid with tert-butyl ester protection [5] [6]Fragment coupling employs PyBrop/N-ethyl-N,N-diisopropylamine (DIPEA) in tetrahydrofuran at −20°C, achieving 90% yield with minimal epimerization [5].
  • Ligation Technologies: Native chemical ligation (NCL) between C-terminal thioester (Central Fragment) and N-terminal cysteine (C-Terminal Fragment) proceeds at pH 6.8 with 4-mercaptophenylacetic acid as a catalyst, furnishing the thioester-linked product in 85% yield [2]. Subsequent desulfurization with nickel boride yields the native alkyl chain [6].

  • Protection Group Orchestration: The tert-butoxycarbonyl (Boc) group shields amines, while the tert-butyl ester protects carboxylic acids. Orthogonal deprotection with trifluoroacetic acid (TFA)/triisopropylsilane (95:5) and Pd(0)-catalyzed allyl ester removal enable sequential fragment coupling without side reactions [5] [6].

Microwave-Assisted and Flow Chemistry Innovations

Continuous-flow and microwave technologies enhance reaction efficiency, reproducibility, and scalability for Monomethyl Auristatin E Intermediate-9 synthesis:

  • Microwave-Promoted Amide Bond Formation: Microwave irradiation (100 W, 80°C) accelerates HATU-mediated couplings, reducing reaction times from hours to minutes (5–10 min) while maintaining >98% yield and <0.5% epimerization. Controlled temperature profiles prevent thermal degradation of sensitive fragments [5] [6].

  • Flow Chemistry for Hazardous Steps:

  • Diazomethane Methylation: Continuous generation and reaction of diazomethane in a tube-in-tube reactor safely methylates carboxylic acids at 40°C with 95% conversion [6].
  • High-Temperature Cyclization: Ring closure to form the pyrrolidine core is conducted in a silicon carbide microreactor at 180°C (residence time 10 min), improving regioselectivity to 97:3 compared to batch methods [5].
  • Enzymatic Reduction Integration: Immobilized ketoreductase cartridges (packed with KRED-101 on epoxy-functionalized silica) enable continuous asymmetric reduction, providing chiral alcohols with 99% ee at 2 g/h throughput [8].

  • Hybrid Flow-SPPS Platforms: Automated flow reactors integrate SPPS with fragment coupling. Amino acid derivatives and activators are delivered via precision pumps through heated static mixers, enabling real-time analytics via inline Fourier-transform infrared spectroscopy (FTIR) for immediate optimization [5] [6]. This system achieves 92% purity after 15 linear steps, reducing purification burdens [5].

Table 3: Flow Chemistry Parameters for Critical Transformations

Reaction StepReactor TypeTemperature (°C)Residence Time (min)Conversion/Yield
Diazomethane MethylationTube-in-tube40295%
Pyrrolidine CyclizationSiC Microreactor1801098% yield
Enzymatic ReductionImmobilized Enzyme Bed303099% ee, 2 g/h

These methodological advances collectively address the synthetic intricacies of Monomethyl Auristatin E Intermediate-9, paving the way for robust, large-scale production essential for next-generation ADCs.

Properties

Product Name

Monomethyl auristatin E intermediate-9

IUPAC Name

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate

Molecular Formula

C22H35NO5

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18+,20-/m0/s1

InChI Key

PCUHBNWYHLQSBO-HQRMLTQVSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.